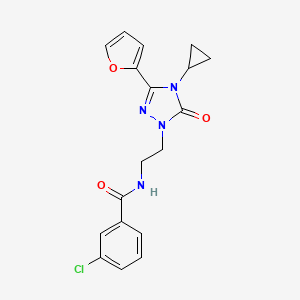

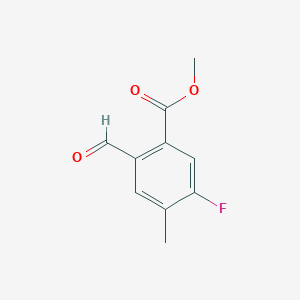

![molecular formula C8H9ClF3N3O B2746920 2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride CAS No. 1340588-46-6](/img/structure/B2746920.png)

2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride, also known as TFPG, is a chemical compound that has been widely used in scientific research. The compound has several unique properties that make it a valuable tool in various fields of research.

作用機序

2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride acts as a selective agonist of the TRPM8 channel, which is a non-selective cation channel that is activated by cold temperatures and menthol. TRPM8 channels are expressed in various tissues, including sensory neurons, prostate, and bladder. Activation of TRPM8 channels by 2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride leads to an influx of calcium ions into cells, which can trigger various downstream signaling pathways.

Biochemical and Physiological Effects:

2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride has been shown to have several biochemical and physiological effects. In neurons, 2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride activation of TRPM8 channels leads to a decrease in excitability and neurotransmitter release. 2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride has also been shown to have anti-inflammatory effects in various tissues, including the prostate and bladder. Additionally, 2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride has been shown to have analgesic effects in animal models of pain.

実験室実験の利点と制限

2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride has several advantages as a research tool. It is relatively easy to synthesize, and its selective activation of TRPM8 channels allows for specific investigation of TRPM8-related pathways. However, 2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride has some limitations. Its effects on TRPM8 channels may not fully mimic the effects of cold temperatures or menthol, which can limit its applicability in certain research contexts.

将来の方向性

There are several future directions for 2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride research. One area of interest is the development of more potent and selective TRPM8 channel agonists for use in research and potential clinical applications. Additionally, 2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride could be used to investigate the role of TRPM8 channels in various diseases, such as cancer and chronic pain. Finally, 2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride could be used in combination with other research tools, such as optogenetics, to further elucidate TRPM8-related pathways.

In conclusion, 2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride is a valuable research tool with unique properties that make it useful in various fields of scientific research. Its selective activation of TRPM8 channels allows for specific investigation of TRPM8-related pathways, and its relatively easy synthesis method makes it accessible to researchers. Further research on 2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride could lead to new insights into the role of TRPM8 channels in various diseases and potential clinical applications.

合成法

2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride can be synthesized by reacting 4-(Trifluoromethoxy)aniline with cyanamide in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain 2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride hydrochloride. The synthesis method is relatively simple and can be performed in a laboratory setting using standard equipment.

科学的研究の応用

2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. In neuroscience, 2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride has been used to study the role of the transient receptor potential melastatin 8 (TRPM8) channel in pain sensation. 2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride has also been used in pharmacology to investigate the effects of TRPM8 channel activation on cancer cells. Additionally, 2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride has been used in toxicology to assess the toxicity of various chemicals and drugs.

特性

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]guanidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O.ClH/c9-8(10,11)15-6-3-1-5(2-4-6)14-7(12)13;/h1-4H,(H4,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMPRQUZPCWSEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)OC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride | |

CAS RN |

1340588-46-6 |

Source

|

| Record name | N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

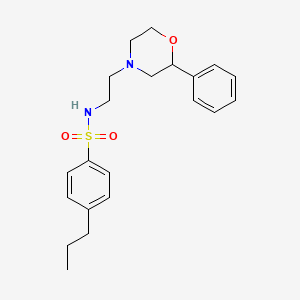

![Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2746837.png)

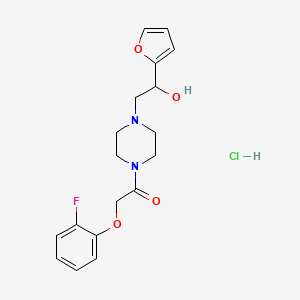

![2-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2746843.png)

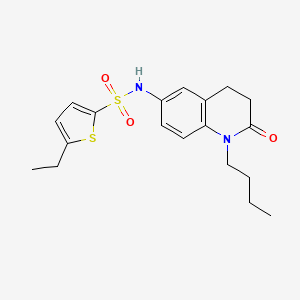

![4-Methyl-6-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2746847.png)

![4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2746848.png)

![3-(4-Ethoxyphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2746853.png)

![N-(1,3-benzothiazol-2-yl)-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2746855.png)

![N-cyclopentyl-2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2746859.png)